molecular formula C10H10O3 B151038 Methyl 2-oxo-2-(o-tolyl)acetate CAS No. 34966-54-6

Methyl 2-oxo-2-(o-tolyl)acetate

Cat. No. B151038
CAS RN: 34966-54-6
M. Wt: 178.18 g/mol
InChI Key: QMJRGFDWGOXABE-UHFFFAOYSA-N
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Patent
US06552080B1

Procedure details

5.1 g (0.21 mol) of magnesium was placed in 300 ml of dry ether and 34.18 g (0.2 mol) of 2-bromotoluene was added dropwise thereto under a nitrogen atmosphere to prepare a Grignard reagent. The Grignard reagent solution was cooled to −78° C. and 23.6 g (0.2 mol) of dimethyl oxalate was added dropwise thereto. The resulting solution was stirred for 30 minutes, mixed with crushed ice, acidified with 20% hydrochloric acid and then extracted with ether. The organic layer was washed three times with water, dried over magnesium sulfate, and the solvent was removed under a reduced pressure to obtain a residue. The residue was subjected to column chromatography using a mixture of n-hexane and ethyl acetate (9:1) as an eluent to obtain 24.2 g (yield 68%) of the title compound as a colorless liquid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
34.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23.6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
68%

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:9].[C:10]([O:16][CH3:17])(=[O:15])[C:11](OC)=[O:12].Cl>CCOCC.CCCCCC.C(OCC)(=O)C>[CH3:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:11]([C:10]([O:16][CH3:17])=[O:15])=[O:12]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
34.18 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
23.6 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed with crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C(=O)C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.